molecular formula C7H15NO2 B7839175 (2R)-2-azaniumyl-4,4-dimethylpentanoate

(2R)-2-azaniumyl-4,4-dimethylpentanoate

Cat. No.: B7839175
M. Wt: 145.20 g/mol
InChI Key: LPBSHGLDBQBSPI-RXMQYKEDSA-N
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Description

(2R)-2-azaniumyl-4,4-dimethylpentanoate is a chiral ammonium salt derived from the branched-chain amino acid 2-amino-4,4-dimethylpentanoic acid. Its IUPAC name reflects the (2R) stereochemistry at the α-carbon, an azanium (NH₃⁺) group, and a 4,4-dimethylpentanoate ester moiety. This compound is structurally characterized by:

  • Chirality: The (2R) configuration imparts stereoselective properties, making it relevant in pharmaceutical synthesis.
  • Branched alkyl chain: The 4,4-dimethyl group increases steric bulk, influencing solubility and reactivity.
  • Ionic nature: The ammonium group enhances water solubility compared to neutral analogs.

Properties

IUPAC Name

(2R)-2-azaniumyl-4,4-dimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBSHGLDBQBSPI-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their properties are compared below:

Key Observations:

Functional Group Impact: The ammonium group in the target compound contrasts with the diazo group in 1m, which is highly reactive and prone to cyclization (e.g., pyrrole synthesis via thermal decomposition) . Beta-lactam derivatives in exhibit antibiotic activity due to their ability to inhibit cell wall synthesis . The 4,4-dimethylpentanoate backbone in both the target compound and 1m introduces steric hindrance, reducing nucleophilic attack but enhancing stability in non-polar environments.

Synthetic Yields :

  • Compound 1m was synthesized in 42% yield via diazo transfer reactions, reflecting moderate efficiency due to competing side reactions . Data for the target compound’s synthesis is unavailable, but ammonium salts are typically prepared via acid-base reactions or enzymatic resolution.

Physicochemical Properties

Table 2: Solubility and Stability

Compound Water Solubility Stability Notes
(2R)-2-azaniumyl-4,4-dimethylpentanoate High (ionic) Stable in acidic buffers
1m (diazo derivative) Low Light-sensitive; decomposes at >60°C
Beta-lactam derivatives Moderate Susceptible to β-lactamase hydrolysis
  • The ionic nature of the target compound enhances aqueous solubility, whereas 1m’s diazo group limits solubility but enables reactivity in organic solvents.
  • Beta-lactam analogs face stability challenges in biological systems due to enzymatic degradation .

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